N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Overview
Description
N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C15H28BN3O2 and its molecular weight is 293.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Study 1 : T. Liao et al. (2022) investigated the synthesis and characterization of a related compound, focusing on confirming its structure through spectroscopies and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed to understand its molecular structure (Liao, 2022).
- Study 2 : A study by Z. Yang et al. (2021) also focused on the synthesis and structural confirmation of a similar compound, using spectroscopic methods and X-ray diffraction. This research included DFT calculations to analyze the molecular structure and electrostatic potential (Yang, 2021).
Metal Complex Formation and Ligand Decomposition
- Study 3 : Research by J. R. Cubanski et al. (2013) explored the formation of metal complexes with pyrazole-based ligands and investigated ligand decomposition reactions. This study provides insights into the coordination of these ligands to metal ions (Cubanski, 2013).
Intermediate in Biologically Active Compounds
- Study 4 : D. Kong et al. (2016) described the synthesis of a compound related to N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine as an important intermediate in the production of biologically active compounds like crizotinib (Kong, 2016).
Platelet Antiaggregating and Other Activities
- Study 5 : A study by O. Bruno et al. (1991) synthesized N-substituted pyrazole derivatives and found some of these compounds to exhibit platelet antiaggregating, hypotensive, and antiarrhythmic activities, among others (Bruno, 1991).
Conformational Analysis
- Study 6 : Research by P.-Y. Huang et al. (2021) focused on the conformational analysis of similar compounds, utilizing DFT calculations and X-ray diffraction to investigate molecular structures and electrostatic potentials (Huang, 2021).
Vibrational Properties Studies
- Study 7 : A study by Qing-mei Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopy and X-ray diffraction. The study included DFT and TD-DFT calculations for comparative analysis of spectroscopic data (Wu, 2021).
Properties
IUPAC Name |
N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BN3O2/c1-7-18(8-2)9-10-19-12-13(11-17-19)16-20-14(3,4)15(5,6)21-16/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARNNKIWMMXSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728936 | |
Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086111-20-7 | |
Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086111-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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